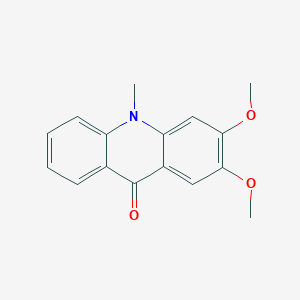

2,3-Dimethoxy-10-methylacridin-9(10H)-one

Description

Structure

3D Structure

Properties

CAS No. |

25379-17-3 |

|---|---|

Molecular Formula |

C16H15NO3 |

Molecular Weight |

269.29 g/mol |

IUPAC Name |

2,3-dimethoxy-10-methylacridin-9-one |

InChI |

InChI=1S/C16H15NO3/c1-17-12-7-5-4-6-10(12)16(18)11-8-14(19-2)15(20-3)9-13(11)17/h4-9H,1-3H3 |

InChI Key |

XZJCOSYXJZSQPN-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=CC=CC=C2C(=O)C3=CC(=C(C=C31)OC)OC |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Characterization

There is no information available regarding the analysis of this compound by EPR spectroscopy.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions and Conjugation Analysis

The UV-Vis absorption spectrum for 2,3-Dimethoxy-10-methylacridin-9(10H)-one has not been published in the reviewed sources. While general principles of UV-Vis spectroscopy for acridone (B373769) systems are understood, specific data for this derivative is absent lookchem.com.

Fluorescence Spectroscopy for Photophysical Property Investigation in Research Applications

Fluorescence spectroscopy is a pivotal tool for investigating the photophysical properties of acridone derivatives like this compound. This technique provides insights into the electronic structure and dynamics of excited states, which are crucial for applications in materials science and biological imaging. The methoxy (B1213986) and N-methyl substitutions on the acridone core are expected to modulate its fluorescence characteristics. For instance, methoxy substitution has been shown to shift the emission color of fluorescent emitters.

The fluorescence quantum yield (Φ) and lifetime (τ) are fundamental parameters that quantify the efficiency and dynamics of the fluorescence process. The quantum yield represents the ratio of photons emitted to photons absorbed, while the lifetime is the average time a molecule spends in the excited state before returning to the ground state.

The determination of the fluorescence quantum yield is typically performed using a comparative method, where the fluorescence intensity of the sample is compared to that of a well-characterized standard with a known quantum yield. The quantum yield is calculated using the following equation:

Φsample = Φref * (Isample / Iref) * (Aref / Asample) * (nsample2 / nref2)

Where:

Φ is the fluorescence quantum yield

I is the integrated fluorescence intensity

A is the absorbance at the excitation wavelength

n is the refractive index of the solvent

The subscripts 'sample' and 'ref' denote the sample and the reference, respectively.

Fluorescence lifetime measurements are conducted using time-resolved fluorescence spectroscopy, such as Time-Correlated Single Photon Counting (TCSPC). This technique allows for the precise measurement of the decay of fluorescence intensity over time following pulsed excitation.

For acridone-based compounds, the quantum yield and lifetime are sensitive to the molecular structure and environment. For example, a novel thermally activated delayed fluorescence (TADF) compound, 3,6-di(10H-phenoxazin-10-yl)-10-phenylacridin-9(10H)-one, has been reported to have a high fluorescence quantum yield of 94.9% and a short TADF lifetime of 1.6 µs. While this is a different derivative, it highlights the potential for high fluorescence efficiency in the acridone family.

Table 1: Illustrative Photophysical Data for Acridone Derivatives in Different Solvents

| Compound | Solvent | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (Φ) | Lifetime (τ, ns) |

| Example Acridone A | Toluene | 380 | 450 | 0.45 | 10.2 |

| Example Acridone A | Ethanol | 385 | 465 | 0.38 | 8.5 |

| Example Acridone B | Dichloromethane | 390 | 470 | 0.62 | 12.1 |

| Example Acridone B | Acetonitrile | 392 | 478 | 0.55 | 11.3 |

This table presents hypothetical data based on typical values for acridone derivatives to illustrate how such information is presented. Specific data for this compound is not available.

The fluorescence of acridone derivatives can exhibit significant sensitivity to the pH of the surrounding medium. This is often due to the presence of protonatable or deprotonatable groups on the molecule, which can alter the electronic distribution in the ground and excited states. For acridone compounds, the nitrogen atom in the acridine (B1665455) ring and any substituent groups can be involved in acid-base equilibria.

The investigation of pH-dependent fluorescence involves recording fluorescence spectra at various pH values while keeping the concentration of the fluorophore constant. Changes in fluorescence intensity, as well as shifts in the excitation and emission maxima, are monitored. The relationship between fluorescence intensity and pH can be used to determine the pKa of the ground or excited state of the molecule.

For instance, studies on other fluorescent dyes have shown that an increase in pH can lead to either an increase or a decrease in fluorescence intensity, depending on the specific dye and the nature of the protonation/deprotonation event. In some cases, a shift in the emission wavelength is observed, which can be utilized for ratiometric pH sensing. The fluorescence lifetime of a probe can also be pH-dependent, providing another modality for pH measurement.

Table 2: Illustrative pH-Dependent Fluorescence Characteristics of a Hypothetical Acridone Derivative

| pH | Fluorescence Intensity (a.u.) | Emission Maximum (nm) |

| 2.0 | 150 | 460 |

| 4.0 | 250 | 462 |

| 6.0 | 400 | 465 |

| 7.0 | 500 | 468 |

| 8.0 | 480 | 475 |

| 10.0 | 300 | 480 |

| 12.0 | 200 | 485 |

This table presents hypothetical data to illustrate the typical pH-dependent fluorescence behavior of a sensitive fluorophore. Specific data for this compound is not available.

Computational Chemistry and Theoretical Modeling Studies

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are essential for elucidating the electronic structure, stability, and reactivity of molecules at the atomic level.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of acridone (B373769) derivatives. nih.govnih.gov These calculations provide insights into the distribution of electrons and the energies of molecular orbitals, which are fundamental to understanding a molecule's chemical behavior.

For acridone systems, DFT calculations, often at the B3LYP/6-311+G(2d,p) level of theory, are used to determine the geometries and electronic properties. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity and stability. isca.me

In studies of N-substituted acridone derivatives, it has been shown that the electronic properties are highly dependent on the nature and position of substituents. nih.gov For a representative acridone derivative with methoxyphenyl substitution, the HOMO was found to be located on the acridone backbone, while the LUMO was also situated on the acridone moiety. nih.gov The introduction of electron-donating groups, such as methoxy (B1213986) groups, is expected to raise the energy of the HOMO, making the molecule more susceptible to oxidation.

Table 1: Representative Frontier Orbital Energies for a Substituted Acridone Derivative (Note: Data is for a related N-substituted acridone, not 2,3-Dimethoxy-10-methylacridin-9(10H)-one, and serves as an illustrative example of typical DFT results.)

| Molecular Orbital | Energy (eV) | Localization |

| HOMO | -5.81 | Acridone Backbone nih.gov |

| LUMO | -1.86 | Acridone Moiety nih.gov |

| Energy Gap (ΔE) | 3.95 |

Data derived from DFT calculations on a methoxyphenyl-substituted acridone derivative. nih.gov

Reactivity descriptors such as molecular electrostatic potential (MEP) maps can also be generated. isca.me These maps visualize the charge distribution on the molecule's surface, identifying regions prone to electrophilic and nucleophilic attack. For acridone derivatives, the carbonyl oxygen typically represents a region of high negative potential.

Quantum mechanical calculations are also employed to predict spectroscopic data, which can aid in the structural confirmation of synthesized compounds. The Gauge-Including Atomic Orbital (GIAO) method within a DFT framework is commonly used to calculate nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). rsc.org

While experimental NMR data for this compound is required for direct comparison, theoretical calculations on related structures show good correlation between calculated and experimental values. rsc.org Such calculations for this compound would involve optimizing the molecular geometry and then computing the chemical shifts for each unique proton and carbon atom. The predicted values would be compared against experimental spectra to confirm assignments.

Computational methods are invaluable for studying reaction mechanisms, including the structures of transient intermediates and transition states that are difficult or impossible to observe experimentally. For acridone derivatives, which can be synthesized through various routes like palladium-catalyzed reactions, DFT can be used to model the energy profile of the entire reaction. acs.org

This involves locating the transition state structures and calculating their activation energies. By comparing the energy barriers of different potential pathways, the most likely reaction mechanism can be determined. This approach has been applied to understand the synthesis of functionalized carbazoles and other heterocyclic systems, providing insights that are directly applicable to the synthesis of complex acridones. acs.org

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior.

Ab initio molecular dynamics (aiMD) combines quantum mechanical calculations for forces with classical molecular dynamics to simulate systems without the need for pre-parameterized force fields. This method is particularly useful for studying solvent effects and exploring the conformational landscape of flexible molecules. For a molecule like this compound, aiMD could be used to understand how interactions with solvent molecules (e.g., water or ethanol) influence its structure and electronic properties. The strong fluorescence of the parent acridone in protic solvents, for instance, suggests that hydrogen bonding plays a significant role, which could be explicitly modeled with aiMD. researchgate.net

Classical molecular dynamics simulations are a cornerstone of drug discovery and molecular biology, used to study the interaction between a ligand (like an acridone derivative) and a biological target (such as an enzyme or DNA). ijpsjournal.comnih.gov Acridones are known to intercalate with DNA and inhibit enzymes like topoisomerases. nih.gov

MD simulations are used to assess the stability of the ligand-protein or ligand-DNA complex. ijpsjournal.commdpi.com After docking the acridone into the active site of a target, a simulation of up to 100 nanoseconds or more is run in a solvated environment. mdpi.com Key metrics are then analyzed:

Root Mean Square Deviation (RMSD): This measures the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. A stable RMSD for both the protein and the ligand over time suggests a stable binding mode. ijpsjournal.com

Root Mean Square Fluctuation (RMSF): This indicates the fluctuation of individual residues or atoms around their average position. It helps identify which parts of the protein are flexible and which are rigid upon ligand binding. ijpsjournal.com

Binding Free Energy: Methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) can be used to calculate the binding free energy of the complex, providing a quantitative estimate of binding affinity. mdpi.com

Studies on bis-acridone analogues targeting Topoisomerase-II have utilized MD simulations to confirm the stability of the ligand-protein complexes, providing insights into their potential as anticancer agents. ijpsjournal.com Similarly, simulations have been used to understand the binding patterns of alkaloids at the active site of acetylcholinesterase. nih.gov

Table 2: Typical Parameters Analyzed in MD Simulations of Acridone-Target Complexes (Note: This table is a generalized representation of MD analysis and is not specific to this compound.)

| Parameter | Description | Typical Finding for Stable Complex |

| RMSD of Protein | Measures conformational stability of the target protein. | Low and stable value (e.g., < 3 Å) after initial equilibration. ijpsjournal.com |

| RMSD of Ligand | Measures stability of the ligand within the binding site. | Low and stable value, indicating it remains in its binding pose. ijpsjournal.com |

| RMSF of Residues | Identifies flexible and rigid regions of the protein. | Lower fluctuations in binding site residues compared to loop regions. ijpsjournal.com |

| Hydrogen Bonds | Number and duration of hydrogen bonds between ligand and target. | Persistent hydrogen bonds throughout the simulation. nih.gov |

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in understanding the interaction between a ligand and its receptor at a molecular level.

While specific docking studies on this compound are not extensively documented in publicly available literature, research on structurally related acridone and acridine (B1665455) derivatives provides a strong basis for predicting its binding behavior.

Acetylcholinesterase (AChE): Acridine derivatives have been investigated as inhibitors of acetylcholinesterase, an enzyme critical in the breakdown of the neurotransmitter acetylcholine. nih.gov Molecular docking studies on various acridine derivatives reveal that the planar tricyclic acridine core can interact with the active site gorge of AChE. nih.gov For instance, some derivatives are shown to bind at the bottom of the gorge, a region that can hinder the trafficking of bulkier ligands. nih.gov The binding is often stabilized by a combination of hydrophobic interactions and hydrogen bonds. nih.gov It is plausible that this compound would adopt a similar binding mode, with its acridone scaffold positioned within the enzyme's active site.

Topoisomerases: Acridine derivatives are well-known for their activity as topoisomerase inhibitors, which are crucial enzymes in DNA replication and transcription. nih.govresearchgate.net Molecular docking simulations suggest that the planar acridine ring intercalates between DNA base pairs, while substituents on the ring system interact with the amino acid residues of the topoisomerase enzyme. nih.govnih.gov For example, studies on 3,9-disubstituted acridines have shown that these molecules can interact with both topoisomerase I and IIα. nih.gov The acridine core is often oriented within the intercalation cavity of the DNA-enzyme complex. nih.gov

The interactions between acridone derivatives and their target enzymes are governed by specific amino acid residues within the active site.

Acetylcholinesterase: In docking studies of acridine derivatives with AChE, key interactions have been observed with aromatic residues such as Tyrosine (Tyr) and Tryptophan (Trp), as well as other residues like Glycine (Gly) and Histidine (His). For example, interactions with Tyr123, Tyr336, Phe337, and Trp285 have been noted for some tacrine-similar compounds. plos.org For dihydroacridine derivatives, hydrogen bonds with Tyr332 and Aspartate (D70) side chains have been reported. nih.gov

Topoisomerases: In the context of topoisomerase inhibition, docking studies have identified crucial amino acid interactions. For certain 3,9-disubstituted acridines interacting with topoisomerase I, electrostatic interactions with residues like Arginine (ARG364) and Aspartate (ASP533) have been proposed. nih.gov Additionally, hydrophobic interactions with residues such as Methionine (Met428) can play a role. nih.gov For topoisomerase II, the acridine core is often found to intercalate between DNA bases like guanine (B1146940) and cytidine. nih.gov

Binding energy calculations are a critical component of molecular docking studies, providing a quantitative estimate of the binding affinity between a ligand and its target protein. Lower binding energy values typically indicate a more stable and favorable interaction.

For a series of tetracyclic acridone derivatives, molecular docking studies against various protein targets revealed binding energies ranging from -6.9915 to -8.1394 kcal/mol, indicating strong binding interactions. nih.gov In studies of acridine-based N-acylhydrazone derivatives as potential topoisomerase inhibitors, binding constants (Kb) with calf thymus DNA (ctDNA) were calculated, with one derivative showing a Kb value of 3.18 × 10³ M⁻¹. nih.gov Similarly, for 3,9-disubstituted acridines, binding constants with DNA were found to be in the range of 2.81–9.03 × 10⁴ M⁻¹. nih.gov These values underscore the significant affinity of the acridone scaffold for its biological targets.

| Acridone Derivative Class | Target | Binding Energy (kcal/mol) | Binding Constant (Kb) |

| Tetracyclic acridones | Various Proteins | -6.9915 to -8.1394 nih.gov | Not Reported |

| Acridine-N-acylhydrazones | ctDNA | Not Reported | 3.18 × 10³ M⁻¹ nih.gov |

| 3,9-Disubstituted acridines | DNA | Not Reported | 2.81–9.03 × 10⁴ M⁻¹ nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. These models are invaluable for predicting the activity of new compounds and for guiding the synthesis of more potent analogs.

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of molecules with their steric and electrostatic fields. Topomer CoMFA is an extension of this method that simplifies the process by generating models based on structural fragments.

Studies on 10-N-substituted acridone derivatives have utilized Topomer CoMFA to develop predictive models for their biological activity. scirp.orgscirp.org In one such study, a Topomer CoMFA model was generated for a series of 15 biologically active acridone derivatives, resulting in a cross-validated coefficient (q²) of 0.56 and a conventional coefficient (r²) of 0.82. scirp.orgscirp.org These statistical parameters indicate a robust and predictive model. The contour maps generated from the CoMFA analysis highlight regions where modifications to the steric and electrostatic properties of the molecule can lead to enhanced biological potency. scirp.org For instance, red contours may indicate areas where negatively charged substituents are favored. scirp.org

| QSAR Model | Compound Class | q² | r² | Key Findings |

| Topomer CoMFA | 10-N-Substituted Acridones | 0.56 scirp.orgscirp.org | 0.82 scirp.orgscirp.org | Revealed sites for desirable chemical modifications to optimize potency. scirp.org |

QSAR models are developed to predict the biological activity of compounds based on a variety of molecular descriptors. These descriptors can be categorized as electronic, hydrophobic, steric, and topological.

For a series of acridinone (B8587238) derivatives with antitumor activity, QSAR analysis revealed that hydrophobic and total molecular symmetry properties are important for their antileukemia activity. nih.gov In contrast, electronic and topological properties were found to be crucial for their ability to stabilize DNA-duplexes. nih.gov Another QSAR study on acridone derivatives acting as HCV RNA replication inhibitors showed a significant contribution of calculated molar refractivity and hydrophobicity, with a cross-validated r² (rcv²) of 0.87. hkbpublications.com These models can be used to design novel compounds with potentially improved activity.

In a study of phenylamino-acridine derivatives, QSAR models for DNA binding affinity were developed using topological and physicochemical parameters, demonstrating that even single parameters can yield significant correlations. researchgate.net The combination of multiple descriptors, including indicator parameters, led to a substantial improvement in the statistical significance of the models. researchgate.net

Advanced Computational Screening and Design Methodologies

Advanced computational techniques offer a multifaceted approach to understanding the potential of this compound. By simulating its interactions and properties at a molecular level, researchers can predict its biological targets, reactivity, and the key structural features responsible for its activity.

Inverse Virtual Screening (IVS), also known as target fishing, is a computational strategy that aims to identify the potential macromolecular targets of a small molecule by screening it against a large library of protein structures. nih.govfrontiersin.org This approach is particularly valuable for de novo target identification when the mechanism of action of a compound is unknown. For this compound, IVS can elucidate its polypharmacology, predicting potential efficacy and off-target effects. researchgate.net

The process typically involves docking the 3D structure of the compound into the binding sites of a vast array of proteins from databases such as the Protein Data Bank (PDB). researchgate.net The binding affinity for each protein is then calculated using scoring functions, and the proteins are ranked to identify the most probable targets. nih.gov Given the structural similarities of this compound to other acridone derivatives known to interact with various biological targets, a hypothetical IVS study could yield a range of potential protein partners. rsc.orgnih.gov Acridone alkaloids have been noted for their interactions with targets like P-glycoprotein and various kinases. nih.govnih.gov

Table 1: Hypothetical Top-Ranked Potential Protein Targets for this compound Identified via Inverse Virtual Screening

| Rank | Protein Target | Protein Family | PDB ID | Docking Score (kcal/mol) | Potential Implication |

| 1 | Mitogen-activated protein kinase 14 (p38 MAPK) | Kinase | 3S3I | -9.8 | Anti-inflammatory |

| 2 | DNA Topoisomerase I | Topoisomerase | 1T8I | -9.5 | Anticancer |

| 3 | P-glycoprotein (ABCB1) | ABC Transporter | 6QEX | -9.2 | Multidrug Resistance Modulation |

| 4 | Acetylcholinesterase (AChE) | Hydrolase | 4EY7 | -8.9 | Neurodegenerative Diseases |

| 5 | Aurora Kinase A | Kinase | 4C3P | -8.7 | Anticancer |

| 6 | Cyclin-dependent kinase 2 (CDK2) | Kinase | 1HCK | -8.5 | Cell Cycle Regulation |

Note: The data in this table is hypothetical and for illustrative purposes only, based on the known activities of similar acridone compounds.

Molecular Electrostatic Potential (MESP) mapping is a powerful computational tool used to visualize the three-dimensional charge distribution of a molecule. chemrxiv.orgchemrxiv.org It provides a map of the electrostatic potential on the electron density surface, indicating regions that are electron-rich (negative potential) and electron-poor (positive potential). researchgate.net These regions are crucial for understanding and predicting a molecule's reactivity, intermolecular interactions, and binding orientation with a biological target. mdpi.comnih.gov

For this compound, an MESP map would highlight specific "reactivity hotspots." The electron-rich areas, typically colored in shades of red or orange, would likely be concentrated around the carbonyl oxygen and the oxygen atoms of the methoxy groups, indicating their potential to act as hydrogen bond acceptors or to interact with electrophilic species. chemrxiv.org Conversely, electron-deficient regions, often colored in blue, would be expected near the hydrogen atoms of the methyl group and the aromatic rings, suggesting potential sites for nucleophilic attack. researchgate.net

Table 2: Hypothetical Molecular Electrostatic Potential (MESP) Analysis of this compound

| Molecular Region | Atom(s) | MESP Value (kJ/mol) | Color Code | Predicted Reactivity/Interaction |

| Carbonyl Group | Oxygen | -150 | Red | Strong Hydrogen Bond Acceptor, Electrophilic Attack Site |

| Methoxy Groups | Oxygens | -120 | Orange | Hydrogen Bond Acceptor |

| Acridone Ring | Nitrogen | -80 | Yellow | Moderate Electron-Rich Region |

| Aromatic Rings | Carbons | -20 to +20 | Green | π-π Stacking Interactions |

| Methyl Group (N-CH3) | Hydrogens | +40 | Light Blue | Weak Nucleophilic Attack Site |

| Aromatic Hydrogens | Hydrogens | +60 | Blue | Nucleophilic Attack Site |

Note: The MESP values and color codes in this table are hypothetical and serve to illustrate the expected distribution based on the compound's structure.

Pharmacophore modeling is a cornerstone of rational drug design that identifies the essential three-dimensional arrangement of chemical features a molecule must possess to exert a specific biological activity. nih.govyoutube.com A pharmacophore model does not represent a real molecule but rather an abstract map of the key steric and electronic features required for optimal interaction with a specific target receptor. nih.govnih.gov

For this compound, a pharmacophore model can be generated based on its structure and the known interactions of similar active acridone derivatives. mdpi.com The key pharmacophoric features would likely include hydrogen bond acceptors (from the carbonyl and methoxy oxygens), aromatic rings (from the acridone core), and a hydrophobic feature (from the N-methyl group). This model can then be used as a 3D query to screen virtual libraries for other compounds with a similar feature arrangement, potentially leading to the discovery of novel molecules with similar or improved activity. nih.gov

Table 3: Hypothetical Pharmacophore Model for this compound

| Pharmacophoric Feature | Corresponding Molecular Moiety | Geometric Constraint (Å) | Importance |

| Hydrogen Bond Acceptor (HBA) 1 | Carbonyl Oxygen | - | High |

| Hydrogen Bond Acceptor (HBA) 2 | Oxygen of 2-methoxy group | Distance to HBA 1: 4.5-5.0 | Moderate |

| Hydrogen Bond Acceptor (HBA) 3 | Oxygen of 3-methoxy group | Distance to HBA 1: 6.0-6.5 | Moderate |

| Aromatic Ring (AR) 1 | Benzene ring of acridone | - | High |

| Aromatic Ring (AR) 2 | Pyridinone ring of acridone | - | High |

| Hydrophobic (HY) | N-methyl group | - | Moderate |

Note: The geometric constraints and importance levels in this table are hypothetical and for illustrative purposes, based on general principles of pharmacophore modeling for acridone-like structures.

Mechanistic Investigations of Biological Activity in Research Models

Enzyme Inhibition Mechanisms and Kinetics

Acetylcholinesterase (AChE) Inhibition: Kinetic Studies and Allosteric Modulation

While direct kinetic studies on 2,3-Dimethoxy-10-methylacridin-9(10H)-one are not extensively documented, research on related acridine (B1665455) derivatives provides insights into potential inhibitory mechanisms against acetylcholinesterase (AChE), a key enzyme in cholinergic neurotransmission. journalejmp.com Studies on various 9-substituted acridine derivatives have demonstrated their potential as AChE inhibitors. nih.gov Kinetic analyses of some of these derivatives have indicated a mixed-type inhibition of AChE. nih.gov This mode of inhibition suggests that the compounds may bind to both the free enzyme and the enzyme-substrate complex, affecting both the enzyme's affinity for the substrate (Km) and its maximum catalytic rate (Vmax). nih.govresearchgate.net

The acridine scaffold is a well-established pharmacophore for cholinesterase inhibition. nih.gov The mechanism often involves the interaction of the planar acridine ring with the peripheral anionic site or the catalytic active site of the enzyme. Molecular docking studies on some acridine derivatives have shown interactions with key residues in both the catalytic and allosteric sites of AChE. e-nps.or.kr For instance, some derivatives exhibit binding to the active-site gorge, forming hydrogen bonds and π-π stacking interactions with residues like Trp286 and Tyr341. e-nps.or.kr The specific substitutions on the acridine ring play a crucial role in determining the potency and selectivity of inhibition. nih.gov

It is plausible that this compound, with its acridone (B373769) core, could also engage in similar interactions, though specific kinetic parameters and the potential for allosteric modulation would require dedicated experimental verification. The nature of inhibition by the related compound tolserine, a partial non-competitive inhibitor, further highlights the diverse inhibitory profiles within this structural class. nih.gov

DNA Topoisomerase I and II Inhibition: DNA Unwinding Assays and Cleavage Complex Stabilization

Acridine derivatives have a long history as potent inhibitors of DNA topoisomerases I and II, enzymes crucial for managing DNA topology during replication, transcription, and recombination. researchgate.netbohrium.com The primary mechanism of action for many acridine-based compounds is the stabilization of the topoisomerase-DNA cleavage complex . nih.govnih.gov These compounds, often termed "topoisomerase poisons," intercalate into the DNA at the site of enzyme-mediated cleavage and prevent the religation of the DNA strand(s). bohrium.comnih.gov This leads to an accumulation of DNA breaks, which can trigger cell cycle arrest and apoptosis. nih.gov

For instance, the well-known acridine derivative amsacrine (B1665488) (m-AMSA) has been shown to enhance topoisomerase II-mediated DNA breakage by inhibiting the religation step of the enzyme's catalytic cycle. nih.gov DNA unwinding assays and DNA relaxation assays using supercoiled plasmid DNA are common methods to evaluate the inhibitory activity of these compounds. nih.gov In such assays, effective inhibitors prevent the enzyme from relaxing the supercoiled DNA. nih.gov

Given the planar tricyclic structure of the acridone core in this compound, it is highly probable that it could also function as a DNA intercalator and a topoisomerase inhibitor. The specific methoxy (B1213986) and methyl substitutions would influence its DNA binding affinity and its interaction with the topoisomerase-DNA complex, thereby determining its potency as a topoisomerase I or II inhibitor.

Microtubule Affinity-Regulating Kinase 4 (MARK4) Inhibition: Kinase Assay and ATP Competition Studies

Recent research has identified acridone derivatives as inhibitors of Microtubule Affinity-Regulating Kinase 4 (MARK4), a serine/threonine kinase implicated in neurodegenerative diseases and cancer. nih.gov Synthetic acridone derivatives have been evaluated for their inhibitory activity against human MARK4 through kinase assays. nih.govnih.gov

The primary mechanism of inhibition for several studied acridone derivatives involves binding to the ATP-binding site of the kinase. nih.govacs.org This competitive inhibition prevents the natural substrate, ATP, from binding, thereby blocking the phosphorylation activity of MARK4. Fluorescence binding assays and isothermal titration calorimetry (ITC) have been used to confirm the binding affinity of these compounds to the kinase. nih.gov Molecular modeling studies have further supported that these derivatives fit well into the active site cavity of MARK4. nih.govacs.org

The inhibitory potential of these compounds has been demonstrated through in vitro kinase assays, which measure the transfer of phosphate (B84403) from ATP to a specific substrate. nih.gov The half-maximal inhibitory concentration (IC50) values for some N-substituted acridone derivatives have been found to be in the micromolar range. nih.gov Therefore, it is conceivable that this compound could also act as a MARK4 inhibitor, potentially through a similar ATP-competitive mechanism.

Human Carbonic Anhydrase (hCA) Isozyme Inhibition: Isozyme Selectivity and Binding Affinity

The inhibitory activity of this compound against human carbonic anhydrase (hCA) isozymes has not been specifically reported. However, the broader class of heterocyclic compounds has been investigated for hCA inhibition. nih.govfrontiersin.org Carbonic anhydrases are a family of zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide. sigmaaldrich.com

Inhibitors of hCA are typically evaluated against a panel of different isozymes (e.g., hCA I, II, IX, XII) to determine their potency and selectivity. nih.govnih.govmdpi.com Inhibition constants (Ki) and IC50 values are determined using stopped-flow CO2 hydration assays or other enzymatic methods. core.ac.uk The selectivity of an inhibitor for a particular isozyme is a critical factor, as different isozymes are involved in various physiological and pathological processes. core.ac.uk For example, hCA II is a ubiquitous cytosolic isozyme, while hCA IX is a transmembrane enzyme associated with tumors. core.ac.uk

While many known hCA inhibitors are sulfonamide-based compounds, other chemical scaffolds have also been explored. nih.govnih.govpdbj.org Without direct experimental data, it is difficult to predict the inhibitory activity or isozyme selectivity of this compound. Further investigation would be required to ascertain its potential as a carbonic anhydrase inhibitor.

Lysine-Specific Demethylase 1 (LSD1) Inhibition: Histone Demethylation Assays and Epigenetic Modulation

Recent studies have highlighted acridine-based compounds as potent inhibitors of Lysine-Specific Demethylase 1 (LSD1), a flavin-dependent enzyme that plays a crucial role in epigenetic regulation by demethylating histone H3 on lysines 4 and 9. nih.govnih.govnih.gov The inhibition of LSD1 is a promising strategy in cancer therapy. nih.gov

The mechanism of action for these acridine-based inhibitors involves binding to the active site of LSD1. nih.gov Molecular docking studies have shown that these compounds can fit well within the enzyme's catalytic pocket. nih.gov The inhibitory activity is typically measured using histone demethylation assays , which can be performed using various methods, including fluorometric assays that detect the product of the demethylation reaction or mass spectrometry-based assays that directly measure the demethylation of a histone peptide substrate. epigentek.comhpst.cznih.gov

Novel acridine-based LSD1 inhibitors have demonstrated significant potency, with IC50 values in the nanomolar range. nih.govnih.gov For example, one such derivative showed an IC50 value of 13 nM against LSD1. nih.gov By inhibiting LSD1, these compounds can modulate gene expression, for instance, by increasing the methylation levels of H3K4, which is associated with transcriptional activation. This can lead to the enhancement of anti-tumor immune responses. nih.govnih.gov Given these findings, this compound represents a scaffold with the potential for LSD1 inhibition, which could have implications for epigenetic modulation.

Aromatase and Glycosyltransferase Inhibition Modalities

Aromatase: Aromatase is a key enzyme in estrogen biosynthesis and a target for the treatment of hormone-dependent breast cancer. nih.gov While various compounds have been developed as aromatase inhibitors, there is a lack of specific research data on the direct inhibition of aromatase by this compound or closely related acridone derivatives in the provided search results. Aromatase inhibition is typically assessed using in vitro assays with human placental microsomes or recombinant enzyme, measuring the conversion of a substrate to a fluorescent product. nih.gov

Glycosyltransferase: Glycosyltransferases are a large family of enzymes involved in the synthesis of complex carbohydrates and glycoconjugates. There is no information available from the provided search results regarding the investigation of this compound or related acridone derivatives as inhibitors of glycosyltransferases.

Chitinase (B1577495) Enzyme Inhibition and Antifungal/Antibacterial Potential

While direct studies on the chitinase enzyme inhibition by this compound are not prominently available in the reviewed literature, the broader class of acridone alkaloids has demonstrated significant antifungal and antibacterial properties. These activities suggest that interference with fungal cell wall integrity, potentially through mechanisms like chitinase inhibition, could be a contributing factor.

Acridones are recognized as a class of heterocyclic alkaloids with a characteristic tricyclic ring structure. nih.gov Various derivatives of this scaffold have been synthesized and evaluated for their antimicrobial efficacy. For instance, a novel acridone derivative, identified as M14, has shown potent growth-inhibitory action against Candida species and dermatophytes, with Minimum Inhibitory Concentrations (MICs) ranging from 7.81 to 31.25 µg/ml. nih.gov This compound also exhibited fungicidal activity and was effective against biofilms of C. albicans. nih.gov Another synthesized acridone, N10-acetyl-3,4-dimethylacridone, displayed considerable antibacterial effects against Pseudomonas aeruginosa and Escherichia coli, as well as moderate activity against Staphylococcus aureus and Candida albicans. nih.gov

The antifungal mechanism for some related compounds has been linked to interactions with the fungal cell membrane. For example, 3,3'-dimethoxycurcumin, a compound with a similar methoxy substitution pattern, is thought to exert its antifungal effect by forming a complex with ergosterol, a vital component of the fungal cell membrane. aacrjournals.org Although this is a different class of molecule, it highlights a potential mechanism for antifungal action that could be shared by other aromatic compounds.

The general antibacterial and antifungal activities of acridone derivatives position them as potential candidates for further investigation as antimicrobial agents. nih.govrsc.org However, specific data on the direct inhibition of chitinase by this compound remains to be elucidated.

Nucleic Acid Interactions and Consequences

The planar tricyclic structure of the acridone core is a key feature that facilitates its interaction with DNA, a mechanism central to the biological activity of many acridine and acridone derivatives.

DNA Intercalation: Spectrophotometric and Viscosity Measurements

The ability of acridone derivatives to intercalate into the DNA double helix is a well-documented phenomenon. rsc.org This process, where the planar acridone ring inserts itself between the base pairs of DNA, can be monitored using techniques such as UV-Vis spectrophotometry and viscosity measurements.

Spectrophotometric titration is a common method used to study drug-DNA interactions. Upon intercalation, a hypochromic effect (a decrease in molar absorptivity) and a bathochromic shift (redshift in the wavelength of maximum absorption) are typically observed in the UV-Vis spectrum of the acridone compound. These changes are indicative of the close proximity and interaction between the acridone chromophore and the DNA base pairs. The binding constant (Kb), which quantifies the affinity of the compound for DNA, can be calculated from these spectral changes. For a series of N10-alkylated 2-bromoacridones, binding constants with Calf Thymus DNA (CT-DNA) were determined to be in the range of 0.3 to 3.9 x 105 M-1, with hypochromism ranging from 28% to 54%. nih.gov Similarly, novel acridine-thiosemicarbazone derivatives have shown high affinity for CT-DNA with binding constants ranging from 1.74 × 104 to 1.0 × 106 M-1. mdpi.com

While specific spectrophotometric or viscosity data for this compound is not available, the general behavior of acridone derivatives strongly suggests its potential to act as a DNA intercalator. Viscosity measurements, which show an increase in the viscosity of a DNA solution upon the addition of an intercalating agent due to the lengthening and stiffening of the DNA helix, would be a complementary technique to confirm this mode of binding.

Effects on DNA Topology-Regulating Enzymes: Telomerase and Cyclin-Dependent Kinases

The interaction of acridone derivatives with DNA can further lead to the inhibition of enzymes that are critical for maintaining DNA topology and regulating cell division, such as telomerase and cyclin-dependent kinases (CDKs).

Telomerase: Telomerase is an enzyme responsible for maintaining the length of telomeres, the protective caps (B75204) at the ends of chromosomes. Its activity is crucial for the immortalization of cancer cells. The G-quadruplex structures that can form in telomeric DNA are potential targets for anticancer drugs. Acridone derivatives have been investigated as G-quadruplex stabilizers, which can indirectly inhibit telomerase activity. nih.govnih.gov For example, two new acridone derivatives, AcridPy and AcridPyMe, were shown to stabilize G-quadruplex DNA structures, suggesting their potential as telomerase inhibitors. nih.govrsc.org

Cyclin-Dependent Kinases (CDKs): CDKs are a family of protein kinases that play a pivotal role in regulating the cell cycle. nih.gov The deregulation of CDK activity is a hallmark of cancer. Some acridine derivatives have been identified as inhibitors of CDKs. researchgate.net The inhibition of CDKs can lead to cell cycle arrest and apoptosis. While direct evidence for this compound as a CDK inhibitor is lacking, the structural similarities to other known CDK-inhibiting scaffolds suggest this as a possible mechanism of action that warrants further investigation. The development of selective CDK inhibitors is an active area of cancer research. nih.gov

DNA Damage Induction and Repair Pathway Engagement

By intercalating into DNA and inhibiting enzymes like topoisomerases, acridine derivatives can induce DNA damage, which in turn activates cellular DNA damage response (DDR) pathways. rsc.orgnih.gov The cellular response to this damage can range from cell cycle arrest to allow for DNA repair, to the initiation of apoptosis if the damage is too severe. nih.govmdpi.com The engagement of specific repair pathways can depend on the nature of the DNA lesion. For instance, the inhibition of topoisomerase I by acridine derivatives leads to the formation of single-strand breaks, which can be converted to double-strand breaks during DNA replication. rsc.org The presence of these breaks triggers the activation of sensor proteins like ATM and ATR, which then initiate a signaling cascade to arrest the cell cycle and recruit repair machinery. nih.gov While the specific DNA damage-inducing capabilities of this compound have not been detailed, this is a plausible mechanism of action given the known properties of the acridone class.

Cellular and Subcellular Mechanistic Responses

The molecular interactions of acridone compounds culminate in observable cellular responses, including alterations in cell cycle progression.

Cell Cycle Progression Analysis: Flow Cytometry for Phase Arrest (e.g., S-Phase)

Flow cytometry is a powerful technique used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. miltenyibiotec.comthermofisher.commdpi.com Treatment of cells with cytotoxic agents often leads to an accumulation of cells in a specific phase, a phenomenon known as cell cycle arrest.

Several acridine derivatives have been shown to induce cell cycle arrest. For instance, a new acridine derivative, ACS-AZ10, was found to cause cell cycle arrest in the G2/M phase in an Ehrlich ascites carcinoma model. nih.gov Another study on new acridone derivatives revealed that AcridPyMe induced a G0/G1 phase arrest in MIA PaCa-2 pancreatic tumor cells. nih.gov There is also evidence of other compounds inducing S-phase arrest, a point in the cell cycle where DNA replication occurs. aacrjournals.orgnih.gov For example, the retinoid CD437 was shown to cause an S-phase arrest in normal mammary epithelial cells. aacrjournals.org

While specific flow cytometry data demonstrating S-phase arrest induced by this compound is not currently available, the known ability of related acridone compounds to perturb the cell cycle suggests that this is a critical area for future research to fully elucidate its mechanism of action.

Apoptosis Induction Pathways: Caspase Activation and Mitochondrial Membrane Potential Changes

Arborinine has been identified as a potent inducer of apoptosis in several cancer cell lines. Research on Michigan Cancer Foundation-7 (MCF-7) breast cancer cells demonstrates that Arborinine treatment leads to a significant increase in apoptotic cells, rising from a baseline of 9.36% in untreated cells to 52.3% post-treatment. nih.govresearchgate.net This process is mediated through the modulation of key regulatory proteins involved in apoptosis. nih.gov

The mechanism involves a clear shift in the balance of pro- and anti-apoptotic proteins. Gene expression analysis via qRT-PCR revealed that Arborinine upregulates the pro-apoptotic factors BAX, PARP, and the tumor suppressor P53, while simultaneously downregulating the anti-apoptotic protein BCL-2. nih.govresearchgate.net This shift is a critical step in initiating the apoptotic cascade.

A crucial element of Arborinine's apoptotic action is the activation of caspases, the executive enzymes of apoptosis. Studies have confirmed that the compound significantly increases the expression of initiator caspases (caspase-8 and caspase-9) and the executioner caspase (caspase-3). nih.gov The activation of caspase-9, in particular, points towards the involvement of the intrinsic, or mitochondrial, pathway of apoptosis. nih.gov This is further supported by findings that Arborinine and extracts containing it can induce apoptosis through the disruption of the mitochondrial membrane potential. biocrick.come-century.us A drop in the mitochondrial transmembrane potential is an early event in Arborinine-induced apoptosis, preceding DNA fragmentation. researchgate.net

Table 1: Effect of Arborinine on Apoptosis Markers in MCF-7 Cells

| Apoptotic Marker | Effect of Arborinine Treatment | Supporting Evidence | Reference |

|---|---|---|---|

| BAX (Pro-apoptotic) | ▲ Upregulated | qRT-PCR analysis | nih.gov |

| BCL-2 (Anti-apoptotic) | ▼ Downregulated | qRT-PCR analysis | nih.gov |

| P53 (Tumor Suppressor) | ▲ Upregulated | qRT-PCR analysis | nih.gov |

| PARP | ▲ Upregulated | qRT-PCR analysis | nih.gov |

| Caspase-3 | ▲ Upregulated/Activated | qRT-PCR, Caspase-Glo assay | nih.govbiocrick.com |

| Caspase-8 | ▲ Upregulated/Activated | qRT-PCR, Caspase-Glo assay | nih.gove-century.us |

| Caspase-9 | ▲ Upregulated/Activated | qRT-PCR, Caspase-Glo assay | nih.gove-century.us |

| Mitochondrial Membrane Potential | ▼ Disrupted | Flow cytometry | researchgate.netbiocrick.com |

Modulation of Protein Expression Levels: Western Blot Analysis of Histone Modifications (H3K4me1/2, H3K9me1/2), E-cadherin, and UBE2O

Arborinine has been characterized as a selective and reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), an enzyme often overexpressed in various cancers. nih.govmdpi.comencyclopedia.pubmdpi.comresearchgate.net The inhibition of KDM1A by Arborinine directly impacts the methylation status of histones, which plays a crucial role in epigenetic regulation. In clear-cell renal cell carcinoma (ccRCC) and ovarian cancer cell lines, treatment with Arborinine results in a significant increase in the levels of mono- and di-methylated histone H3 at lysine (B10760008) 4 (H3K4me1/2) and lysine 9 (H3K9me1/2), as confirmed by Western Blot analysis. nih.govmdpi.comencyclopedia.pub

This epigenetic modification has significant downstream consequences. One of the key findings is the identification of Ubiquitin-conjugating enzyme E2O (UBE2O) as a transcriptional target downstream of KDM1A. nih.govmdpi.com By inhibiting KDM1A, Arborinine effectively downregulates the expression of UBE2O. nih.govmdpi.com This is significant as the overexpression of UBE2O is associated with a worsened prognosis in ccRCC. nih.gov The overexpression of UBE2O was found to counteract the cancer-inhibitory effects of Arborinine, confirming its role as a critical downstream mediator. nih.gov

Furthermore, Arborinine's inhibition of the KDM1A/UBE2O signaling axis has been shown to suppress the Epithelial-Mesenchymal Transition (EMT), a key process for tumor invasion and metastasis. nih.govencyclopedia.pub Western blot analyses have shown that Arborinine treatment leads to an upregulation of the epithelial marker E-cadherin, consistent with the reversal of EMT. nih.gov

Table 2: Western Blot Analysis of Protein Expression Modulated by Arborinine

| Protein Target | Primary Molecular Action of Arborinine | Observed Change in Protein Level/State | Cell Line Model | Reference |

|---|---|---|---|---|

| KDM1A (LSD1) | Inhibition | Activity blocked | ccRCC, Ovarian | nih.govencyclopedia.pubmdpi.com |

| H3K4me1/2 | Inhibition of demethylase (KDM1A) | ▲ Increased | ccRCC, Ovarian | nih.govmdpi.comencyclopedia.pub |

| H3K9me1/2 | Inhibition of demethylase (KDM1A) | ▲ Increased | ccRCC | nih.govmdpi.com |

| E-cadherin | Inhibition of EMT | ▲ Increased | ccRCC | nih.gov |

| UBE2O | Downregulation via KDM1A inhibition | ▼ Decreased | ccRCC | nih.govmdpi.com |

Metabolic Pathway Interference: Inhibition of Aerobic Glycolysis and Mitochondrial Oxidative Phosphorylation

Direct research on the effects of pure Arborinine on aerobic glycolysis and mitochondrial oxidative phosphorylation is limited. However, studies on plant extracts containing Arborinine provide some insight into its potential role in metabolic interference. An extract from Ruta graveolens (rue), which contains Arborinine, was shown to inhibit several key regulators and enzymes of the glycolytic pathway in HepG2 liver cancer cells, including HIF1α, c-Myc, PKM2, and LDH-A. nih.govresearchgate.net This suggests a potential anti-glycolytic action, which is a key feature of the Warburg effect in cancer cells.

Despite these findings with extracts, there is currently no specific evidence from the reviewed literature demonstrating that isolated Arborinine directly inhibits mitochondrial oxidative phosphorylation. While some studies have noted that high glucose can induce mitochondrial hyperactivity in certain cell models, a direct inhibitory link to Arborinine has not been established. researchgate.net Therefore, while the compound is associated with plants that can modulate cancer cell metabolism, its specific role in inhibiting aerobic glycolysis or OXPHOS requires further investigation.

Impact on Multidrug Resistance Mechanisms: P-glycoprotein Inhibition and Efflux Pump Modulation

Arborinine has been investigated for its potential to reverse multidrug resistance (MDR), a major obstacle in cancer chemotherapy. researchgate.netiiarjournals.orgiiarjournals.org MDR is often caused by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which actively pump cytotoxic drugs out of cancer cells. nih.govresearchgate.net

A study using a human P-gp-transfected L5178 mouse lymphoma cell line evaluated the MDR-reversing activity of Arborinine. researchgate.netiiarjournals.orgiiarjournals.org The results showed that Arborinine, along with other acridone alkaloids, increased the intracellular accumulation of rhodamine-123, a known P-gp substrate. researchgate.netiiarjournals.org This finding indicates that Arborinine can inhibit the efflux function of P-gp. researchgate.net Although the study did not show that Arborinine itself reduced P-gp expression at the mRNA level, other closely related acridone alkaloids did, suggesting that P-gp modulation by this class of compounds can occur at both the functional and expressional level. researchgate.netiiarjournals.orgiiarjournals.org These properties position Arborinine as a potential chemosensitizer or modulator that could be used to overcome resistance to conventional anticancer drugs. researchgate.netnih.gov

Table 3: Effect of Arborinine on P-glycoprotein (P-gp) Mediated Multidrug Resistance

| Assay | Cell Line | Effect of Arborinine | Mechanism | Reference |

|---|---|---|---|---|

| Rhodamine-123 Accumulation | L5178 (P-gp transfected) | ▲ Increased accumulation | Inhibition of P-gp efflux pump activity | researchgate.netiiarjournals.orgiiarjournals.org |

Oxidative Stress Response: Free Radical Scavenging and Reactive Oxygen Species (ROS) Generation

The role of Arborinine in the oxidative stress response appears to be context-dependent, with studies reporting seemingly contradictory effects. Several reports, often examining plant extracts rich in various phytochemicals including Arborinine, have highlighted antioxidant and free radical scavenging properties using methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. thieme-connect.commdpi.comuanl.mx

However, more specific research focusing on the action of purified Arborinine in cancer cell models points to a pro-oxidant mechanism. In a study using MCF-7 breast cancer cells, Arborinine treatment led to an approximately 1.3-fold increase in intracellular Reactive Oxygen Species (ROS) levels. nih.govresearchgate.net This was accompanied by a decrease in the levels of glutathione (B108866) (GSH), a major intracellular antioxidant, and an increase in the activity of superoxide (B77818) dismutase (SOD). nih.govresearchgate.net Another study also reported that Arborinine induces ROS production in CCRF-CEM leukemia cells. e-century.us This generation of ROS is believed to be a key component of its apoptosis-inducing activity, as high levels of oxidative stress can trigger cell death pathways. nih.gove-century.us This suggests that in the context of its anticancer effects, Arborinine acts not as a free radical scavenger but as an inducer of oxidative stress.

Photosynthesis Inhibition Mechanisms in Plant Models

In addition to its effects on animal cells, Arborinine exhibits significant activity in plant models as a photosynthesis inhibitor. nih.govdntb.gov.ua Research conducted on chloroplasts isolated from Spinacea oleracea (spinach) has shown that Arborinine potently inhibits photosynthetic activity. nih.gov

The primary mechanism of action is the inhibition of noncyclic electron transport. nih.gov At a concentration of 100 μM, Arborinine was found to inhibit both phosphorylating and uncoupled electron flow by 100%. nih.gov Further investigation into the specific site of inhibition revealed that Arborinine acts on Photosystem II (PSII) of the photosynthetic electron transport chain. nih.gov This phytotoxic behavior classifies Arborinine as a Hill reaction inhibitor and suggests that the acridone alkaloid structure could serve as a basis for the development of new classes of herbicides. nih.gov

Receptor-Mediated Activity: P2X4 Receptor Antagonism and Allosteric Mechanisms

Publicly available scientific literature does not support the activity of Arborinine as a P2X4 receptor antagonist. However, research does indicate that Arborinine interacts with a different class of purinergic receptors. Studies have identified Arborinine as an antagonist of A1 adenosine (B11128) receptors, with Ki values reported in the micromolar range (3-13 μM). researchgate.netresearchgate.netpageplace.de This suggests that some of the biological effects of Arborinine could be mediated through the blockade of adenosine signaling pathways. There is currently no evidence to suggest that Arborinine binds to or modulates the P2X4 receptor, either as an antagonist or through an allosteric mechanism.

Antiviral Activity: Inhibition of Viral Replication Cycles

Acridone derivatives have demonstrated a broad spectrum of antiviral activities against both DNA and RNA viruses. The primary mechanism of action for many of these compounds appears to be the inhibition of nucleic acid synthesis. While specific studies on this compound are part of a broader investigation into this chemical class, the following sections detail the available research on its potential to inhibit various viruses.

Human Cytomegalovirus (HCMV), Adenovirus: General studies on acridone derivatives have indicated activity against a range of DNA viruses, including members of the Herpesviridae family (which includes HCMV) and adenoviruses. conicet.gov.arnih.gov The proposed mechanism often involves interference with viral DNA synthesis. nih.gov However, specific mechanistic data detailing the inhibition of HCMV or Adenovirus replication cycles by this compound is not extensively available in the current body of scientific literature.

Epstein-Barr virus (EBV): Research has shown that certain acridone alkaloids can inhibit the activation of the Epstein-Barr virus. nih.gov For instance, studies on acridone derivatives isolated from Citrus plants demonstrated significant inhibitory effects on EBV activation in vitro. nih.gov The precise mechanism is thought to be related to the interference with viral processes, although specific molecular targets for this compound in the EBV replication cycle have not been fully elucidated.

Junin virus: The antiviral potential of acridone derivatives extends to RNA viruses such as the Junin virus (JUNV), the causative agent of Argentine hemorrhagic fever. conicet.gov.arnih.gov Studies on a related acridone derivative, 10-allyl-6-chloro-4-methoxy-9(10H)-acridone, have shown that it potently inhibits JUNV multiplication. conicet.gov.arnih.gov The mechanism of action was found to be the strong inhibition of viral RNA synthesis, a critical step in the viral replication cycle. conicet.gov.arnih.gov While this provides a model for how acridone compounds might act against JUNV, direct mechanistic studies on this compound are needed for confirmation.

Antimicrobial and Antiparasitic Mechanisms: Specific Targets and Pathways

The therapeutic potential of acridone derivatives has also been explored in the context of parasitic diseases, with a notable focus on African trypanosomiasis.

Trypanosoma brucei brucei : Acridone compounds have shown activity against Trypanosoma brucei, the parasite responsible for African trypanosomiasis. nih.gov Investigations into the mechanism of action suggest that these compounds may interfere with the parasite's cell cycle. The cell cycle of Trypanosoma brucei is a complex process involving distinct phases of growth and division, and its disruption can be lethal to the parasite. nih.govnih.govplos.org While the specific molecular targets within the cell cycle machinery have not been definitively identified for this compound, the observed effect on cell cycle progression points to a promising area for further research.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Influence of Substituent Position and Electronic Properties on Biological Potency and Selectivity

The position and electronic nature of substituents on the acridone (B373769) core are critical determinants of biological potency and target selectivity. The planar, tricyclic structure of acridones allows them to act as DNA intercalators, disrupting DNA replication and transcription, which is a key mechanism for their anticancer effects. rsc.orgresearchgate.net

The electronic properties of substituents—whether they are electron-donating or electron-withdrawing—can significantly alter the molecule's interaction with its biological target. For instance, studies on acridine (B1665455) derivatives have shown that compounds with an electron-donating group at the 7- or 8-position exhibit higher activity. rsc.org This enhanced activity may be due to more effective interaction with DNA. rsc.org In contrast, for a series of acridone-based inhibitors of acetylcholinesterase, derivatives with methoxy (B1213986), chlorine, or bromine groups at the 2- or 4-position showed no significant activity, suggesting that substitution at these positions can be detrimental to binding to certain targets. rsc.org

In the context of kinase inhibition, substitutions on a phenyl ring attached to the acridone core can increase interactions with key motifs in the enzyme's active site. For example, a fluorine substituent at the para-position of a phenyl ring was found to form a hydrogen bond and a halogen bond within the P-loop of the MARK4 kinase, slightly enhancing inhibitory activity. nih.govacs.org This highlights the nuanced role of substituent electronics and positioning in fine-tuning biological action.

Role of N-Substitution in Modulating Target Binding and Pharmacological Profile

N-substitution has been extensively explored to develop potent inhibitors of various enzymes and to overcome drug resistance. nih.gov

Kinase Inhibition : In the development of inhibitors for Microtubule Affinity-Regulating Kinase 4 (MARK4), a target in cancer and tauopathies, modifications at the N-10 position have been crucial. nih.govacs.org Replacing simple alkyl groups with larger moieties containing piperazine or tryptophan was shown to allow the derivatives to bind effectively to the ATP-binding site of MARK4. nih.govacs.org

Reversing Drug Resistance : N-substituted acridones can act as chemosensitizers. A series of 10-N-substituted acridones, particularly those with an alkyl amine side chain of three or more carbons, have been shown to enhance the efficacy of antimalarial drugs like chloroquine against multidrug-resistant Plasmodium falciparum. nih.gov Similarly, specific N10-substituted acridones have shown promise in reversing P-glycoprotein-mediated multidrug resistance (MDR) in cancer cells. researchgate.net

Anticancer Activity : Studies on N¹⁰-substituted acridone-2-carboxamide derivatives as inhibitors of AKT kinase for breast cancer treatment found that the nature of the N-10 substituent was critical for activity. nih.gov For example, compound 8f (structure not specified in the source) demonstrated the highest activity against MCF-7 and MDA-MB-231 breast cancer cell lines. nih.gov

Table 1: Effect of N-Substitution on Biological Activity of Acridone Derivatives

| Parent Compound | N-10 Substituent | Target/Activity | Key Finding |

|---|---|---|---|

| 2-methylacridone | Tryptophan derivatives | MARK4 Inhibition / Cytotoxicity | Showed significant cytotoxicity against HeLa and U87MG cancer cells with EC50 values from 2.13 to 4.22 μM. nih.govacs.org |

| 2-methylacridone | Piperazine derivatives | MARK4 Inhibition / Cytotoxicity | Found to be non-cytotoxic, despite binding to the MARK4 active site. nih.govacs.org |

| Acridone | Alkyl chains with terminal tertiary amines | P. falciparum Chemosensitization | Side chains with 3+ carbons significantly enhanced chloroquine potency against resistant strains. nih.gov |

| 4-methyl acridone | Propyl vs. Butyl spacer with terminal amines | Reversal of Drug Resistance (Cancer) | A four-carbon (butyl) spacer exhibited more promising activity compared to a three-carbon (propyl) spacer. researchgate.net |

Stereochemical Considerations and their Impact on Biological Activity

Stereochemistry is a fundamental aspect of pharmacology, as biological systems are chiral. The three-dimensional arrangement of atoms in a molecule can have a profound impact on its interaction with targets like enzymes and receptors. mdpi.com While the core acridone ring system is planar, chirality can be introduced through substituents, particularly complex side chains at the N-10 position or on the aromatic rings.

For many classes of compounds, stereochemistry is a key driver of potency and pharmacokinetics. mdpi.com Different enantiomers or diastereoisomers of a drug can exhibit vastly different biological activities, with one isomer often being significantly more potent than the others. This is because the precise spatial orientation of functional groups is necessary for optimal binding to a specific target site. mdpi.com

In the context of acridone derivatives, if a chiral center is introduced—for example, in a side chain attached to the N-10 position—it would be expected that the different stereoisomers could have distinct biological profiles. Research on nature-inspired compounds has shown that only isomers with the "natural" stereochemistry displayed significant biological activity, suggesting that cellular uptake mechanisms and target binding can be highly stereoselective. mdpi.com Although specific studies focusing solely on the stereochemistry of 2,3-Dimethoxy-10-methylacridin-9(10H)-one analogues are not prevalent in the provided literature, this remains a critical principle in the rational design of any new, more complex acridone-based therapeutic agents.

Design Principles for Enhancing Specificity and Efficacy based on SAR Data

The culmination of SAR studies is the establishment of clear design principles for creating superior drugs. For acridone derivatives, these principles focus on optimizing interactions with the intended target while minimizing off-target effects.

Targeting Kinases : To enhance the potency and selectivity of acridone-based kinase inhibitors, design strategies involve introducing extra groups that can engage specific regions of the kinase active site, such as the P-loop or the DFG motif. nih.gov For example, docking models have shown that a benzyl ring on an N-substituted acridone extends toward the DFG motif, and adding substituents to this ring can create additional, favorable interactions. acs.org

Targeting DNA : For DNA-intercalating agents, the planarity of the acridone ring system is paramount. researchgate.net Design principles focus on maintaining this planarity to facilitate insertion between DNA base pairs. Furthermore, the addition of side chains, often with terminal amine groups that are protonated at physiological pH, can enhance binding to the negatively charged phosphate (B84403) backbone of DNA. researchgate.net

Modulating Physicochemical Properties : SAR data is used to fine-tune properties like lipophilicity (logP). For instance, in the development of antimalarial chemosensitizers, the calculated logP values of active acridone compounds were found to be in a specific range, suggesting a balance between membrane permeability and solubility is required for optimal function. nih.gov

Systematic Structural Modification : A common strategy involves synthesizing a library of compounds with systematic variations. This was seen in the development of antiproliferative agents where 42 novel acridone derivatives were created to expand chemical diversification and enrich SAR outcomes, revealing that the orientation and spatial topology of certain substituents were major contributors to bioactivity. nih.govresearchgate.net

Development of Acridone-Based Hybrid Molecules for Multi-Targeting Approaches

A sophisticated strategy in modern drug design is the creation of hybrid molecules, which covalently link two or more distinct pharmacophores into a single chemical entity. nih.gov This approach aims to create multi-target drugs that can address complex, multifactorial diseases like cancer by hitting multiple pathological pathways simultaneously. nih.govelysiansciences.com This can lead to enhanced therapeutic efficacy, reduced side effects, and the ability to overcome drug resistance. nih.gov

The acridone scaffold is an attractive component for such hybrids due to its proven biological activities and versatile chemistry.

Acridone-Pyrimidine Hybrids : These were designed to discover next-generation anticancer agents targeting multiple mechanisms. Certain hybrid compounds were identified as being particularly active against breast cancer cell lines. amsterdamumc.nl

Acridone-Pyrrole-Oxindole Hybrids : Based on molecular modeling, these hybrids were developed as potent anticancer agents targeting tyrosine kinases, showing activity against human breast cancer cell lines. nih.gov

Acridone-Peptide Hybrids : To achieve selective interaction with specific DNA structures like G-quadruplexes, acridone scaffolds have been conjugated with peptides. The peptide sequence was found to be crucial for the hybrid's ability to discriminate between different DNA structures. nih.gov

The design of these hybrids ensures that both pharmacophores share the same pharmacokinetic profile, allowing them to reach their respective targets at the same time and concentration, which is often critical for synergistic effects. nih.gov

Applications in Chemical Biology Research and Methodological Development

Development of Fluorescent Probes for Biomolecule Visualization and Tracking

The strong fluorescence exhibited by the acridone (B373769) nucleus is a key feature exploited in the development of probes for biological imaging. rsc.org Derivatives of the acridone scaffold are widely used as fluorescent dyes for cell staining and imaging due to their chemical stability, high fluorescence intensity, and ability to interact specifically with biomolecules. nih.gov The planar nature of the acridone ring system facilitates intercalation into nucleic acid structures, a property that has been leveraged to design probes for DNA and RNA. nih.govresearchgate.net

By modifying the core structure of 2,3-Dimethoxy-10-methylacridin-9(10H)-one, researchers can fine-tune the photophysical properties, such as excitation and emission wavelengths, to suit specific imaging modalities. These probes can be conjugated to other molecules, such as peptides or antibodies, to enable the targeted visualization and tracking of specific proteins or cellular organelles, providing valuable insights into their distribution and dynamics within living cells.

Design of Selective Ion Sensors and Monitors for Biochemical Pathways (e.g., ATP/ADP)

The acridone scaffold is particularly valuable for developing selective sensors for biologically important ions and molecules. rsc.org A significant area of research has been the design of fluorescent probes for adenosine (B11128) triphosphate (ATP) and adenosine diphosphate (B83284) (ADP), which are central to cellular energy metabolism. nih.gov Acridone derivatives, particularly those with substituents at the N-10 position like the methyl group in this compound, can exhibit significant changes in their fluorescence upon interaction with ATP and ADP. nih.gov

Researchers have developed novel ATP analogues that incorporate an acridone-based dye at the terminal phosphate (B84403) group. nih.gov In these constructs, the natural fluorescence of the acridone moiety is quenched by the adenine (B156593) base. When an enzyme cleaves the phosphate chain, the dye is released, leading to a restoration of fluorescence. This "turn-on" mechanism allows for the real-time monitoring of enzymatic activity involving ATP cleavage. nih.gov The selectivity of these sensors is critical, as the ability to distinguish between ATP and its analogues like ADP is essential for accurately monitoring metabolic processes. nih.govmdpi.commdpi.com

| Probe Type | Target Analyte | Sensing Mechanism | Key Advantage | Reference |

|---|---|---|---|---|

| N-10 Substituted Acridones | ATP/ADP | Analyte interaction induces fluorescence changes | High selectivity for monitoring metabolic processes | nih.gov |

| Acridone-Dye ATP Analogues | ATP-cleaving enzymes | Enzymatic cleavage restores quenched fluorescence | Enables real-time monitoring of enzyme activity | nih.gov |

| Quinacrine (Acridine Derivative) | Vesicular ATP | Stains peptide-bound ATP in intracellular granules | Imaging of vesicular ATP release | nih.gov |

Electrochemical Indicators for Biological Factors (e.g., Nuclear Factor Kappa B)

Beyond fluorescence, the electrochemical properties of the acridone scaffold can be harnessed to create sensitive indicators for biological factors. Acridine (B1665455) derivatives have been incorporated into electrochemical DNA sensors. nih.gov These sensors can detect interactions with various species and DNA damage. While specific applications of this compound as an electrochemical indicator for Nuclear Factor Kappa B (NF-κB) are not extensively documented, the principle has been established with other systems. For instance, highly sensitive electrochemical aptasensors have been developed for NF-κB detection using other redox reporters like methylene (B1212753) blue and ferrocene. nih.gov These sensors rely on target binding to trigger a change in the electrochemical signal. nih.gov Given the electrochemical activity of the acridone nucleus, it represents a promising candidate scaffold for the development of novel, label-free electrochemical biosensors for transcription factors and other DNA-binding proteins. odu.edu

Exploitation of Aggregation-Induced Emission (AIE) for Cell Imaging and Traceability

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation. This effect is the opposite of aggregation-caused quenching (ACQ), which is common for many traditional dyes. AIE-based fluorogens, or "AIEgens," are exceptionally useful for biological imaging because they are often dark in solution but light up upon binding to a target or accumulating in a specific cellular environment, resulting in a high signal-to-noise ratio. nih.govrsc.org

While many AIEgens are based on scaffolds like tetraphenylethylene (B103901) or siloles, the principle has been applied to a variety of heterocyclic structures. rsc.org Researchers have developed AIE polymeric micelles that can be used for imaging-guided therapy. nih.govmdpi.com The development of acridone derivatives that exhibit AIE properties is an active area of research. By carefully designing the substitutions on the this compound scaffold, it may be possible to create novel AIEgens. Such probes could be used for long-term cell tracking, imaging of cellular aggregates, and monitoring dynamic processes like apoptosis, where changes in cellular organization could induce the aggregation and subsequent fluorescence of the probe. rsc.org

Acridone Scaffold as a Privileged Synthon for Research Tool Development

In medicinal chemistry and chemical biology, a "privileged scaffold" is a molecular framework that is capable of binding to multiple, often unrelated, biological targets through modification with various functional groups. The acridone nucleus is widely regarded as such a privileged synthon. rsc.orgnih.gov Its inherent properties—planarity, fluorescence, and DNA intercalating ability—make it a versatile starting point for developing a vast array of research tools and therapeutic candidates. nih.govresearchgate.netnih.gov

The utility of the acridone scaffold extends to its role in creating multi-target agents. For example, acridine derivatives have been explored as inhibitors of both VEGFR-2 and Src kinases, which are important targets in cancer therapy. capes.gov.br The ability to use a single core structure to generate ligands for diverse targets makes the acridone scaffold, including derivatives like this compound, an efficient and powerful tool in drug discovery and the development of chemical probes to investigate biological pathways. nih.govproquest.com

Strategies for Target-Based Drug Delivery in Research Models

The properties of the acridone scaffold make it suitable for developing targeted drug delivery systems. Its ability to intercalate with DNA has made it a component of anticancer strategies for decades. researchgate.netresearchgate.net Modern approaches focus on enhancing the target specificity to improve efficacy and reduce off-target effects. Acridone derivatives are being investigated for their ability to overcome multidrug resistance (MDR) in cancer cells, often by acting as substrates or inhibitors of efflux pumps like P-glycoprotein (P-gp). nih.gov

Future Research Directions and Unexplored Avenues

Further Elucidation of Undiscovered Mechanistic Pathways

The mechanisms of action for many acridone (B373769) derivatives are multifaceted, often involving interactions with multiple cellular components. For 2,3-Dimethoxy-10-methylacridin-9(10H)-one, the precise molecular pathways it modulates remain largely uncharacterized. Future investigations should aim to unravel these intricate mechanisms.

A study on a structurally related acridone derivative, 8a (2-aminoacetamido-10-(3, 5-dimethoxy)-benzyl-9(10H)-acridone hydrochloride), revealed that it induces oxidative stress-mediated apoptosis in leukemia cells. targetmol.commedchemexpress.com This was characterized by a decrease in the glutathione (B108866) (GSH) level and the GSH/GSSG ratio, and an increase in reactive oxygen species (ROS). targetmol.commedchemexpress.com Given the shared acridone core, a primary avenue of research should be to investigate whether this compound induces similar effects. Metabolomic approaches, similar to those used for derivative 8a, could provide a global view of the metabolic perturbations induced by the compound, offering clues to its mechanism of action. targetmol.commedchemexpress.com

Furthermore, research on other acridone derivatives has pointed towards the modulation of signaling pathways such as the ERK pathway. researchgate.net It would be pertinent to examine the effect of this compound on key signaling cascades involved in cell proliferation, survival, and apoptosis.

Identification of Novel Molecular Targets and Off-Targets

A crucial aspect of understanding the biological activity of any compound is the identification of its molecular targets. While some acridone derivatives are known to intercalate into DNA or inhibit enzymes like topoisomerase, the specific targets of this compound have not been identified.